molecular formula C15H19FN6O B7084143 N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide

Cat. No.: B7084143
M. Wt: 318.35 g/mol
InChI Key: AGXZNQORQPZNMC-UHFFFAOYSA-N
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Description

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluoropyrimidine group, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O/c1-21-10-12(7-20-21)14(23)17-6-11-2-4-22(5-3-11)15-18-8-13(16)9-19-15/h7-11H,2-6H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXZNQORQPZNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions to form the fluoropyrimidinyl-piperidine intermediate . This intermediate is then reacted with 1-methylpyrazole-4-carboxylic acid or its derivatives to form the final compound . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine group is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine and pyrazole rings may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide is unique due to its combination of a fluoropyrimidine group with a piperidine and pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and industrial applications .

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